molecular formula C13H18N2O2 B312125 N-(4-acetamidophenyl)-3-methylbutanamide

N-(4-acetamidophenyl)-3-methylbutanamide

Cat. No.: B312125
M. Wt: 234.29 g/mol
InChI Key: UXFOKKJYLJZQMG-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-3-methylbutanamide is an acetanilide-derived compound characterized by a 3-methylbutanamide moiety attached to a 4-acetamidophenyl group. Its structure (Fig. 1) features a phenyl ring substituted with an acetamido group (–NHCOCH₃) at the para position, linked to a branched aliphatic chain (–CH(CH₃)CH₂CONH–). This compound serves as a key synthon in synthesizing cytotoxic heterocyclic derivatives, such as thiazoles and thiadiazoles, which exhibit activity against cancer cell lines (e.g., HepG2, MCF-7) . Its utility in cyclocondensation reactions underscores its role in medicinal chemistry for generating bioactive molecules.

Properties

Molecular Formula

C13H18N2O2

Molecular Weight

234.29 g/mol

IUPAC Name

N-(4-acetamidophenyl)-3-methylbutanamide

InChI

InChI=1S/C13H18N2O2/c1-9(2)8-13(17)15-12-6-4-11(5-7-12)14-10(3)16/h4-7,9H,8H2,1-3H3,(H,14,16)(H,15,17)

InChI Key

UXFOKKJYLJZQMG-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C

Canonical SMILES

CC(C)CC(=O)NC1=CC=C(C=C1)NC(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-3-methylbutanamide typically involves the acetylation of 4-aminophenyl-3-methylbutanamide. This can be achieved through the reaction of 4-aminophenyl-3-methylbutanamide with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-3-methylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can convert the acetylamino group to an amine group.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or sulfuric acid.

Major Products Formed

    Oxidation: N-oxide derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-3-methylbutanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-3-methylbutanamide involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenyl ring may also interact with hydrophobic pockets within proteins, affecting their function.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The following table highlights structural differences and physicochemical properties of N-(4-acetamidophenyl)-3-methylbutanamide and its analogues:

Compound Name Key Functional Groups Molecular Weight (g/mol) Biological Activity CAS Number Reference
This compound 4-Acetamidophenyl, 3-methylbutanamide 248.29 Precursor for cytotoxic agents Not explicitly listed
N-(4-aminophenyl)-3-methylbutanamide 4-Aminophenyl, 3-methylbutanamide 206.27 Not reported Not provided
2-(Acetylthio)-N-(3’,4’-dichlorophenyl)-3-methylbutanamide Acetylthio, dichlorophenyl 356.27 Bacterial protease inhibitor Not provided
N-(4-Acetamidophenyl)-3-oxobutanamide 4-Acetamidophenyl, 3-oxobutanamide 234.24 Not reported Not provided
N-(4-Butanoyl-3-hydroxyphenyl)butanamide Butanoyl, 3-hydroxyphenyl 278.33 Crystallographic studies Not provided

Key Observations :

  • Substituent Effects: Replacement of the acetamido group with an amino group (as in N-(4-aminophenyl)-3-methylbutanamide) reduces molecular weight and may alter solubility and reactivity due to the absence of the acetyl moiety .
  • Bioactivity : The acetylthio modification in 2-(Acetylthio)-N-(3’,4’-dichlorophenyl)-3-methylbutanamide introduces a thioester group, enhancing protease inhibitory activity compared to the parent compound .
  • Ketone vs.

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